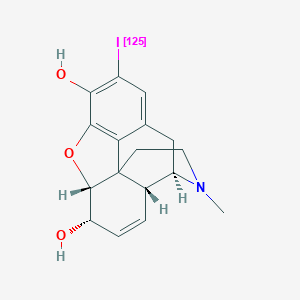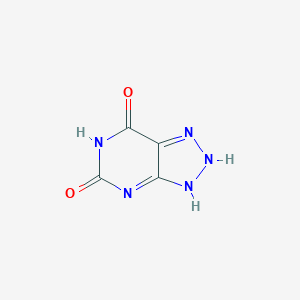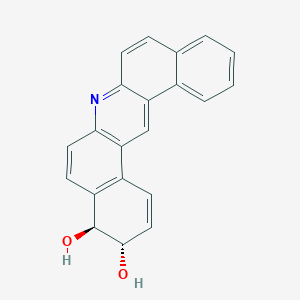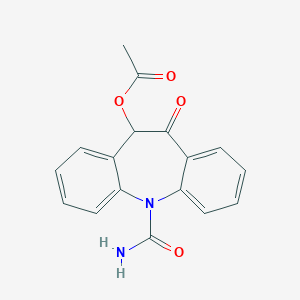
1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione
概述
描述
顺式茴香脑是一种有机化合物,是芳香族化合物烯丙基苯的衍生物。它是茴香脑的异构体之一,另一个是反式茴香脑。顺式茴香脑存在于各种植物的精油中,如茴香、小茴香和八角茴香。 它以其甜美、类似甘草的香气而闻名,并被用于调味和香料行业 .
准备方法
合成路线和反应条件: 顺式茴香脑可以通过反式茴香脑的异构化合成。该过程可以通过暴露于紫外线辐射或酸性条件下诱导。 例如,可以使用微孔固体酸(如脱铝 HY 沸石)将反式茴香脑转化为顺式茴香脑 .
工业生产方法: 顺式茴香脑的工业生产通常涉及从茴香和小茴香等植物中蒸馏精油。然后将精油进行冷却、结晶和重结晶处理,以分离出顺式茴香脑。 另一种方法是在高温(220-240°C)下加热对甲氧基苯基巴豆酸,以生成顺式茴香脑 .
化学反应分析
反应类型: 顺式茴香脑会发生各种化学反应,包括:
氧化: 顺式茴香脑可以用氧化剂(如铬酸)氧化成茴香醛。
还原: 顺式茴香脑的加氢将其转化为 1-甲氧基-4-丙基苯。
取代: 亲电取代反应可以在顺式茴香脑的芳香环上发生。
常用试剂和条件:
氧化: 铬酸通常用作氧化剂。
还原: 存在于催化剂(如钯碳)上的氢气。
取代: 在酸性条件下,如卤素或硝基等亲电试剂。
主要产物:
氧化: 茴香醛。
还原: 1-甲氧基-4-丙基苯。
科学研究应用
顺式茴香脑具有广泛的科学研究应用:
化学: 用作合成其他芳香族化合物的先驱。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化特性。
医学: 研究其潜在的治疗效果,如抗炎和抗癌活性。
作用机制
顺式茴香脑的作用机制涉及其与各种分子靶点和途径的相互作用。它已被证明可以调节几种细胞信号通路,包括 NF-kB 和 TNF-α 信号通路。这些途径参与炎症和免疫反应。 顺式茴香脑还与离子通道和酶相互作用,从而导致其生物学效应 .
相似化合物的比较
顺式茴香脑类似于其他苯丙烷类化合物,如:
反式茴香脑: 茴香脑的反式异构体,在自然界中含量更高,在调味和香料中的用途类似。
estragole: 茴香脑的另一种异构体,存在于龙蒿和罗勒中,其味道让人联想到茴香。
茴香醚: 一种更简单的芳香族醚,其苯环上连接着一个甲氧基。
独特性: 顺式茴香脑由于其特定的异构体形式而具有独特性,与反式对应物相比,它赋予了不同的化学和感官特性。 其独特的香气和潜在的生物活性使其在各种应用中具有价值 .
属性
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKRICWMZJIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472893 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-41-0 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
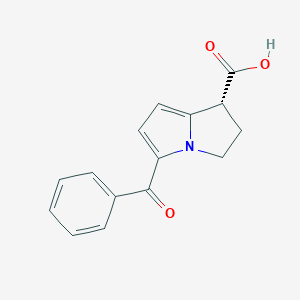
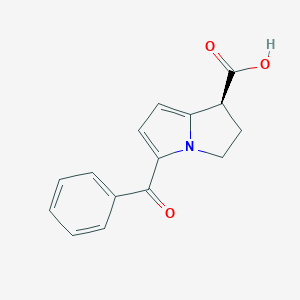
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)




